Butacarb

Beschreibung

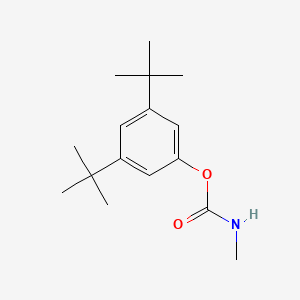

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2655-19-8 |

|---|---|

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

(3,5-ditert-butylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)11-8-12(16(4,5)6)10-13(9-11)19-14(18)17-7/h8-10H,1-7H3,(H,17,18) |

InChI-Schlüssel |

SLZWBCGZQRRUNG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC)C(C)(C)C |

Color/Form |

WHITE CRYSTALLINE SOLID |

melting_point |

103.0 °C 97-99 °C |

Andere CAS-Nummern |

2655-19-8 |

Haltbarkeit |

Stable to light, heat and hydrolysis under normal conditions |

Löslichkeit |

5.70e-05 M Sol in most org solvents; sparingly in petroleum ether In water, 15 mg/L at 25 °C |

Synonyme |

butacarb |

Dampfdruck |

1.98e-06 mmHg 1.98X10-6 mm Hg at 20 °C |

Herkunft des Produkts |

United States |

Synthesis and Chemical Transformations of Butacarb in Research

Methodologies for Butacarb Synthesis and Analogues

The synthesis of this compound (3,5-di-tert-butylphenyl N-methylcarbamate) and related carbamate (B1207046) compounds involves specific precursor molecules that are brought together through established and innovative chemical pathways.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The molecular structure of this compound points to two primary precursors for its synthesis: a phenolic component and a carbamoylating agent.

Phenolic Precursor : The core phenolic structure is 3,5-di-tert-butylphenol (B75145) . This compound can be synthesized through several routes, including the alkylation rearrangement of p-tert-butylphenol using catalysts like clay and concentrated sulfuric acid. google.com Another documented pathway proceeds from 1-bromo-3,5-di-tert-butylbenzene (B1269908) or through a 3,5-di-tert-butyl-anilinium salt. cdnsciencepub.com

Carbamoylating Agent : To form the carbamate ester, the hydroxyl group of the phenol (B47542) must react with a methylcarbamoylating agent. In traditional syntheses, this is often accomplished using highly reactive and hazardous compounds like methyl isocyanate or methylcarbamoyl chloride .

The reaction between 3,5-di-tert-butylphenol and the methylcarbamoylating agent leads directly to the formation of this compound.

Synthetic Pathways and Innovations for this compound and Related Carbamates

The synthesis of carbamates, including this compound, has evolved from traditional methods to more advanced and safer techniques.

Traditional Pathways : The conventional synthesis of aryl carbamates often involves the use of phosgene (B1210022) and its derivatives. In this approach, the phenol (3,5-di-tert-butylphenol) is typically reacted with phosgene to create a chloroformate intermediate, which is then reacted with methylamine (B109427) to yield the final N-methylcarbamate product. A more direct route involves the reaction of the phenol with methyl isocyanate, often in the presence of a base catalyst.

Innovations in Carbamate Synthesis : Recognizing the hazards associated with phosgene and isocyanates, recent chemical research has focused on developing safer and more sustainable synthetic routes. These innovative methods, applicable to the synthesis of carbamates like this compound, include:

Catalytic Carbonylation : These methods utilize carbon monoxide or carbon dioxide as a C1 source in the presence of a catalyst to form the carbamate linkage, avoiding the need for phosgene.

Rearrangement Reactions : Pathways such as the Curtius, Hofmann, or Lossen rearrangements can be employed to generate an isocyanate intermediate in situ from a carboxylic acid derivative, which is then trapped by the phenol to form the carbamate.

Oxidative Carbonylation : This involves the reaction of an amine and an alcohol with carbon monoxide and an oxidant.

These modern approaches aim to improve safety, reduce toxic waste, and increase the efficiency of carbamate synthesis.

Oxidative Transformation Mechanisms in this compound Research

This compound undergoes significant metabolic transformation through oxidation, a process primarily mediated by enzymes. This has been investigated in various biological systems to identify the pathways and resulting metabolites.

Enzymatic Oxidation Pathways: In Vitro and Model Organism Studies

Research has shown that this compound is metabolized by enzyme systems found in liver microsomes. nih.gov In vitro studies using mouse liver 10,000xg supernatant and enzyme preparations from insects such as the housefly (Musca domestica) and blowfly (Lucilia sericata) have been instrumental in elucidating these pathways. nih.gov

The primary enzymatic mechanism is microsomal mono-oxygenation . nih.gov Evidence for this includes the requirement of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a cofactor and the inhibition of the reaction by carbon monoxide, which are characteristic features of Cytochrome P450 (CYP450) enzyme activity. nih.gov These enzymes introduce oxygen into the this compound molecule, leading to a variety of hydroxylated and further oxidized products. This oxidative metabolism generally results in products with greater polarity and water solubility, facilitating their elimination from the organism.

Identification and Characterization of Oxidative Metabolites

Studies involving the incubation of this compound with mouse liver enzymes have led to the detection of eleven distinct oxidation products. nih.gov While not all metabolites have been fully identified, several key transformation products have been characterized. These findings demonstrate a complex pattern of oxidative attack on both the tert-butyl groups and the N-methyl group of the this compound molecule.

| Metabolite Class | Description | Source Reference |

|---|---|---|

| N-Hydroxymethyl this compound | Oxidation of the N-methyl group. | nih.gov |

| Hydroxybutylphenol Analogue | Hydroxylation on one of the tert-butyl groups. | nih.gov |

| Dihydroxybutylphenol Analogues | Two hydroxyl groups added to a tert-butyl group. | nih.gov |

| N-Hydroxymethyl Hydroxybutyl Analogue | Oxidation on both the N-methyl and a tert-butyl group. | nih.gov |

| Acid Metabolites | Two metabolites containing both a carboxyl and a carbamoyl (B1232498) group, likely from further oxidation of a hydroxylated tert-butyl group. | nih.gov |

| Dihydroxy Carbamoyl Metabolites | Two metabolites containing a carbamoyl group and two hydroxy groups (not on the benzene (B151609) ring). | nih.gov |

| Hydroxy Carbamoyl Metabolite | One metabolite containing both a carbamoyl and a single hydroxy group. | nih.gov |

Hydrolytic Degradation Mechanisms of this compound

The stability of this compound to hydrolysis is a key factor in its environmental persistence. While the compound is noted to be stable to hydrolysis under normal conditions, its breakdown is significantly influenced by enzymatic action. nih.gov

The primary mechanism for the degradation of this compound and other carbamate pesticides is the enzymatic hydrolysis of the carbamate ester bond. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1). nih.gov The hydrolysis cleaves the ester linkage, yielding two primary products:

3,5-di-tert-butylphenol

Methylcarbamic acid

Methylcarbamic acid is unstable and spontaneously decomposes to form methylamine and carbon dioxide.

In metabolic studies, the cleavage of this compound to phenolic products is facilitated by the same microsomal enzyme system responsible for its oxidation, suggesting that what is often broadly termed 'hydrolysis' in a biological context is an enzyme-mediated process. nih.gov When this compound was incubated with mouse liver supernatant, hydrolysis produced six different phenolic compounds, with 3,5-di-tert-butylphenol being the major metabolite identified. nih.gov This indicates that in addition to direct hydrolysis of the parent compound, some of the oxidative metabolites are also subject to hydrolysis.

Photochemical Reactivity and Degradation Pathways of this compound

The interaction of this compound with light can induce chemical transformations, leading to its degradation. This area of research explores both direct photolysis and photocatalytic processes, which can be significant in the environmental breakdown of the compound.

Direct photolysis is a process where a chemical is degraded by absorbing light. For this to occur, the compound must have a chromophore that absorbs light in the solar spectrum reaching the Earth's surface (wavelengths >290 nm). Current assessments indicate that this compound does not possess such a chromophore. nih.gov Consequently, it is not expected to be susceptible to significant direct photolysis by sunlight. nih.gov

In the upper atmosphere, however, other photochemical reactions can occur. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is estimated to be a more relevant degradation pathway. nih.gov The rate constant for this reaction is estimated at 14 x 10-12 cm3/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 26 hours. nih.gov

While direct photolysis in aqueous environments is considered unlikely, studies on other carbamate pesticides have shown that photodegradation can lead to a variety of products, often initiated by the cleavage of the carbamate bond to form the corresponding phenol. nih.gov For other carbamates, photo-Fries rearrangement products have also been identified. nih.gov However, specific experimental studies identifying the photolytic degradation products of this compound are lacking in the current body of scientific literature.

Interactive Data Table: Estimated Atmospheric Photoreactivity of this compound

| Reactant | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |

|---|

General research on carbamate insecticides demonstrates that photocatalysis can be an effective method for their removal from water. researchgate.net The process typically involves the generation of highly reactive hydroxyl radicals upon irradiation of the semiconductor, which then attack the pesticide molecule, leading to its mineralization into simpler, less harmful substances. The efficiency of this process is influenced by parameters such as catalyst type and concentration, pH, and the initial concentration of the pollutant. researchgate.net

The environmental implication of these findings is that, should this compound contaminate water sources, photocatalytic treatment methods could potentially be developed for its remediation. However, without specific studies on this compound, the optimal conditions, degradation kinetics, and intermediate products remain unknown. Further research is necessary to evaluate the efficacy of photocatalysis for this compound and to understand its environmental implications fully.

Molecular and Biochemical Mechanisms of Action of Butacarb

Cholinesterase Inhibition: Mechanisms and Kinetics

Carbamate (B1207046) pesticides, including Butacarb, exert their effects by inhibiting acetylcholinesterase (AChE) in the nervous system. nih.govherts.ac.ukscribd.comepa.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at synaptic and neuromuscular junctions, resulting in excessive neural stimulation. nih.govscribd.comepa.gov

In vitro studies have consistently demonstrated that carbamates, such as this compound, function as inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govresearchgate.net The kinetic mechanism of cholinesterase inhibition by carbamates is typically described as a competitive inhibition with an irreversible step. nih.govresearchgate.net This involves the carbamylation of the active site serine residue of AChE, which is a reversible process. scribd.comresearchgate.net

For instance, research on Lucilia cuprina (Australian sheep blowfly) strains exposed to this compound showed that there was no significant alteration in the in vitro acetylcholinesterase sensitivity to this compound inhibition in the this compound-selected strain. cambridge.orgcapes.gov.br This finding suggested that target-site insensitivity was not the primary mechanism of resistance in these strains, thereby reaffirming the inhibitory action of this compound on AChE. While general kinetic models for carbamate inhibition are well-established, specific quantitative kinetic parameters (e.g., IC50 or Ki values) directly attributed to this compound's inhibition of AChE were not consistently detailed across the available in vitro studies.

A distinguishing feature of carbamate-induced cholinesterase inhibition, including that by this compound, is its reversible nature. nih.govscribd.comresearchgate.netwho.intscispace.com Unlike organophosphorus pesticides, which form a stable, irreversibly phosphorylated enzyme complex, the carbamyl-enzyme complex formed by carbamates is unstable and dissociates more readily. nih.gov This allows for a relatively rapid regeneration of the active acetylcholinesterase enzyme. nih.govwho.int

Spontaneous recovery from the effects of sub-lethal doses of carbamates is generally observed within a few hours, with cholinesterase activity in erythrocytes and plasma returning to normal. who.int This rapid recovery is attributed to the swift metabolism and excretion of the carbamate compounds from the body. who.int Studies on other carbamates, such as carbaryl (B1668338), have shown spontaneous recovery from enzyme inhibition within approximately 8 hours. who.int Furthermore, the rate of reversibility of carbamylated cholinesterases can be influenced by factors such as temperature, with increased temperatures leading to faster recovery rates, as observed in horse cholinesterase preparations. researchgate.net

Investigation of Non-Cholinergic Molecular Interactions

Beyond their well-known action on cholinesterases, investigations have explored the potential for this compound and other carbamates to engage in non-cholinergic molecular interactions within biological systems.

Reporter gene systems are valuable tools for assessing the regulatory capacity of DNA sequences, studying gene regulation by various factors, and measuring the activation of cellular signaling pathways. clinisciences.comthno.orgbiocompare.compromega.ca These systems typically involve linking a promoter sequence to a reporter gene (e.g., luciferase or green fluorescent protein) whose expression can be easily detected and quantified. clinisciences.compromega.ca

Studies involving carbamates, including this compound, have indicated their capacity to interact with reporter gene systems in model cells. Specifically, carbamates were observed to weakly activate estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. nih.gov Conversely, they also demonstrated a reduction in estradiol- or progesterone-induced reporter gene activity within these same cellular models. nih.gov Whole-cell competition binding assays further revealed that carbamates possessed a limited ability to displace radiolabeled estrogen or progesterone (B1679170) from their respective receptors, the estrogen receptor (ER) and progesterone receptor (PR). nih.gov These findings suggest that while this compound can influence hormone-responsive gene expression, its direct binding affinity to these nuclear receptors may be modest.

In silico studies, particularly molecular docking, are computational techniques used to predict and analyze the binding interactions between small molecules (ligands) and target macromolecules (receptors), thereby providing insights into potential mechanisms of action and binding affinities. nih.govrsc.orgmdpi.comjmbfs.orgnih.govresearchgate.net

One notable in silico investigation focused on the molecular interactions of various carbamates, including this compound, with the BRCA1 gene. rsc.org This study utilized molecular docking analysis to understand how these compounds might interact with the BRCA1 protein, which is known for its role in DNA repair and tumor suppression. The findings indicated that this compound, along with other carbamates like allethrin, carbaryl, and propoxur, engaged in molecular interactions with the BRCA1 gene. rsc.org This interaction provides a preliminary clue regarding their potential to influence cellular pathways related to breast cancer. While the study reported that binding energy values were obtained for the carbamates with BRCA1, specific numerical binding energy for this compound was not explicitly detailed in the provided information.

Metabolism and Biotransformation Research of Butacarb

In Vivo Metabolic Pathways in Arthropod Model Organisms

In vivo studies are crucial for understanding how an organism absorbs, distributes, and metabolizes a compound under natural physiological conditions. Research on arthropod models has provided key insights into the metabolic processing of butacarb.

Studies on adult houseflies (Musca domestica) and blowflies (Lucilia sericata) have utilized radiolabeled this compound to trace its path following topical application. nih.gov After application, the compound is absorbed, and subsequent analysis involves extracting the entire insect to examine the distribution of the parent compound and its metabolites. nih.gov These extracts are typically separated into ether-soluble and water-soluble fractions to distinguish between the original compound and its more polar, metabolized forms. nih.gov The presence of radioactivity in both fractions indicates that this compound and its byproducts are distributed within the insect's body following absorption. nih.gov

Metabolic studies in houseflies, blowflies, and grass grubs (Costelytra zealandica) have revealed that this compound undergoes extensive biotransformation. nih.gov Following topical application of tritium-labeled this compound, a complex mixture of metabolites is produced. nih.gov Analysis has identified a significant metabolic pathway involving the cleavage of the carbamate (B1207046) ester bond, leading to the formation of phenolic derivatives. nih.gov

A total of eleven distinct oxidation products have been detected in these insect species. nih.gov The primary phenolic metabolite identified is 3,5-di-tert-butylphenol (B75145), which can constitute more than half of the administered dose. nih.gov While not all metabolites have been fully identified, several have been characterized based on their chemical properties. nih.gov

Table 1: Characterized this compound Metabolites in Insect Species

| Metabolite Class | Description |

|---|---|

| Phenolic Metabolites | 3,5-di-tert-butylphenol (Major metabolite) |

| A hydroxybutylphenol | |

| Two dihydroxybutylphenols | |

| Six phenolic metabolites detected in total after hydrolysis | |

| Carbamoyl-Containing Metabolites | N-hydroxymethyl this compound |

| N-hydroxymethyl hydroxybutyl analog | |

| One metabolite with a carbamoyl (B1232498) and a hydroxy group | |

| Two metabolites with a carbamoyl and two hydroxy groups |

| Acid Metabolites | Two acid metabolites containing both a carboxyl and a carbamoyl group |

This table is based on data from in vivo studies on houseflies, blowflies, and grass grubs. nih.gov

In Vitro Metabolic Studies Using Enzyme Systems

To isolate and characterize the specific biochemical reactions involved in this compound metabolism, researchers utilize in vitro systems, particularly those containing enzymes extracted from liver tissues.

In vitro experiments using enzyme preparations from mouse liver, as well as from the abdomens of houseflies and blowflies, have been instrumental in elucidating the biotransformation of this compound. nih.gov These preparations, specifically the 10,000 x g supernatants which are rich in microsomal enzymes, have been shown to metabolize this compound into a range of products. nih.gov

Incubation of this compound with these microsomal systems resulted in the detection of eleven oxidation products, mirroring the complexity seen in live insects. nih.gov The primary reaction is the cleavage of the carbamate to phenolic products. nih.gov Hydrolysis of the reaction mixture yielded six different phenols, with 3,5-di-tert-butylphenol being the major product identified. nih.gov

The principal route for the metabolism of carbamate esters is oxidation, a process generally associated with the mixed-function oxidase (MFO) enzyme system. nih.gov Studies on this compound metabolism confirm the involvement of these enzymes. The enzymatic cleavage of this compound in liver microsomes is dependent on the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and is inhibited by carbon monoxide, both of which are hallmark characteristics of cytochrome P450 monooxygenases. nih.gov This indicates that microsomal mono-oxygenation is a critical step in the metabolism of this compound. nih.gov The major enzyme families involved in the phase I metabolism of carbamates are cytochrome P450 (P450) and flavin-containing monooxygenase (FMO). nih.gov

Comparative Metabolism of this compound Across Diverse Biological Systems

Comparing metabolic pathways across different species is essential for understanding the broader toxicological and environmental implications of a compound. Research on this compound has shown a notable similarity in its metabolic fate across phylogenetically distant organisms.

The metabolic profile of this compound in insects, such as the housefly, blowfly, and grass grub, is quantitatively similar to that observed in mouse liver enzyme systems. nih.gov In both the insect and mammalian-derived in vitro systems, eleven oxidation products were detected, indicating that the fundamental metabolic pathways are highly conserved. nih.gov The primary metabolic actions in all systems tested involve oxidative attacks and cleavage of the carbamate ester bond to yield phenolic derivatives. nih.gov

Table 2: Comparative Metabolic Profile of this compound

| Biological System | Number of Oxidation Products Detected | Primary Metabolic Pathway | Major Phenolic Metabolite |

|---|---|---|---|

| Housefly (Musca domestica) | 11 | Oxidation & Hydrolysis | 3,5-di-tert-butylphenol |

| Blowfly (Lucilia sericata) | 11 | Oxidation & Hydrolysis | 3,5-di-tert-butylphenol |

| Grass Grub (Costelytra zealandica) | Quantitatively Similar to Mouse Liver | Oxidation & Hydrolysis | 3,5-di-tert-butylphenol |

| Mouse Liver Enzymes | 11 | Oxidation & Hydrolysis | 3,5-di-tert-butylphenol |

This table summarizes the consistent findings of this compound metabolism across different species. nih.gov

Influence of Enzyme Inhibitors and Synergists on this compound Metabolism

The biotransformation of this compound, a carbamate insecticide, is significantly influenced by the presence of enzyme inhibitors and synergists. Research into the metabolic pathways of this compound has revealed that its detoxification is heavily reliant on oxidative processes catalyzed by microsomal enzymes. The inhibition of these enzymes can potentiate the insecticidal activity of this compound by preventing its breakdown, thereby increasing its persistence and efficacy.

The primary enzymatic system responsible for this compound metabolism involves microsomal mono-oxygenases, a superfamily of enzymes that includes cytochrome P450s (CYPs). wgtn.ac.nz These enzymes facilitate oxidative reactions that are crucial for the detoxification of xenobiotics. In the case of this compound, metabolic studies using mouse liver enzymes and insect preparations (from houseflies, Musca domestica, and blowflies, Lucilia sericata) have demonstrated that the breakdown process is dependent on an enzyme system within the liver microsomes that requires NADPH and is inhibited by carbon monoxide. wgtn.ac.nz This is a characteristic feature of cytochrome P450-mediated reactions.

The oxidative metabolism of this compound primarily involves the hydroxylation of the tert-butyl groups and the N-methyl group, leading to the formation of multiple oxidation products. nih.gov The inhibition of the enzymes responsible for these hydroxylation reactions is a key mechanism by which synergists enhance this compound's toxicity.

Detailed Research Findings:

Synergists are compounds that, while having little to no pesticidal activity on their own, can enhance the effectiveness of an insecticide. For carbamates like this compound, the most effective synergists are those that inhibit the mixed-function oxidase (MFO) system. wgtn.ac.nz

Piperonyl Butoxide (PBO): PBO is a classic and widely studied synergist that functions as a potent inhibitor of cytochrome P450 enzymes. publichealthtoxicology.com Its mechanism of action involves being metabolized by CYPs to a carbene intermediate that binds tightly and irreversibly to the heme iron of the enzyme, rendering it inactive. publichealthtoxicology.com By blocking the primary route of detoxification, PBO allows this compound to persist for a longer duration at the target site, namely the acetylcholinesterase enzyme in the nervous system. This leads to a greater insecticidal effect for a given dose of this compound.

Esterase Inhibitors: While oxidative metabolism is the primary detoxification pathway, esterases can also play a role in the resistance to carbamate insecticides. In studies on German cockroaches (Blattella germanica), the synergist S,S,S-tributyl phosphorotrithioate (DEF), a known esterase inhibitor, was found to be highly effective in overcoming resistance to carbamates like bendiocarb (B1667985) and carbaryl (B1668338). consensus.appresearchgate.net This suggests that in certain insect populations, esterase-mediated hydrolysis may be a significant resistance mechanism, and the use of esterase inhibitors could synergize the activity of carbamates. Although not tested directly on this compound in these studies, it highlights a potential secondary target for synergism.

The table below summarizes the key enzymes and inhibitors involved in the metabolism of this compound and related carbamates.

| Enzyme Class | Specific Enzyme(s) | Inhibitor/Synergist | Effect on this compound/Carbamate Metabolism |

| Mixed-Function Oxidases (MFO) | Cytochrome P450s (CYPs) | Piperonyl Butoxide (PBO) | Competitive and mechanism-based inhibition, preventing oxidative detoxification. wgtn.ac.nzpublichealthtoxicology.com |

| Carbon Monoxide (CO) | Inhibits CYP activity, blocking the formation of phenolic metabolites from this compound. wgtn.ac.nz | ||

| Esterases | Carboxylesterases | S,S,S-tributyl phosphorotrithioate (DEF) | Inhibition of hydrolytic pathways, potentially overcoming resistance in certain insect strains. researchgate.net |

Environmental Fate and Ecotoxicological Research of Butacarb

Environmental Persistence and Degradation Dynamics

The persistence of Butacarb in the environment is governed by its interactions with soil, water, and the atmosphere, where it undergoes several degradation processes.

When released into the soil, this compound's mobility is expected to be low. nih.gov This is based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 980, which indicates a strong tendency to adsorb to soil particles. nih.gov Sorption processes, which include the binding of chemicals to soil components like organic matter and clay, significantly influence a pesticide's potential for leaching, degradation, and bioavailability. irost.irfortunejournals.com For many pesticides, higher organic matter and clay content in the soil lead to increased sorption. irost.ir While specific degradation studies for this compound in soil were not available, the strong sorption suggested by its Koc value implies that it is less likely to move into groundwater and may persist longer in the topsoil layers where degradation can occur. nih.govnih.gov

Table 1: Soil Mobility Potential of this compound

| Parameter | Value | Implication |

|---|---|---|

| Estimated Koc | 980 | Low mobility in soil nih.gov |

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment, a behavior consistent with its estimated Koc value. nih.gov A significant degradation pathway for this compound in water is hydrolysis, the chemical breakdown of the compound due to reaction with water. This process is sensitive to pH. nih.gov Research has estimated a base-catalyzed second-order hydrolysis rate constant of 1.4 L/mole-sec. nih.gov This corresponds to a half-life of approximately 55 days in neutral water (pH 7) and a much faster degradation half-life of 5.5 days in more alkaline conditions (pH 8). nih.gov

The potential for this compound to accumulate in aquatic organisms is considered moderate. nih.gov This is based on an estimated Bioconcentration Factor (BCF) of 130, which suggests that the compound can be taken up by aquatic life from the surrounding water. nih.gov

Table 2: Aquatic Fate and Hydrolysis of this compound

| Parameter | Value | Condition |

|---|---|---|

| Hydrolysis Half-life | 55 days | pH 7 nih.gov |

| Hydrolysis Half-life | 5.5 days | pH 8 nih.gov |

| Estimated BCF | 130 | Moderate bioconcentration potential nih.gov |

This compound's potential for entering the atmosphere is limited. Its vapor pressure of 1.98 x 10⁻⁶ mm Hg at 25°C suggests it will exist in both the vapor and particulate phases if it becomes airborne. nih.gov However, its tendency to volatilize from moist soil or water surfaces is not considered an important environmental fate process. nih.gov This is supported by an estimated Henry's Law Constant of 4.6 x 10⁻⁸ atm-cu m/mole, which indicates a low propensity for partitioning from water to air. nih.gov

For the portion of this compound that does enter the atmosphere in a vapor state, it is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is 26 hours. nih.gov Particulate-phase this compound would be removed from the atmosphere through wet and dry deposition. nih.gov

Table 3: Atmospheric Fate Properties of this compound

| Property | Estimated Value | Implication |

|---|---|---|

| Vapor Pressure | 1.98 x 10⁻⁶ mm Hg (at 25°C) | Exists in both vapor and particulate phases nih.gov |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm-cu m/mole | Volatilization from water/moist soil is not significant nih.gov |

| Atmospheric Half-life | 26 hours | Degradation of vapor-phase this compound by hydroxyl radicals nih.gov |

Microbial Bioremediation and Degradation Research

Microbial degradation is a crucial process for the removal of many organic pesticides, including carbamates, from the environment. bohrium.comnih.gov This process relies on the metabolic activities of various microorganisms to break down complex molecules into simpler, less toxic substances. bohrium.commdpi.com

While microbial degradation is a known pathway for carbamate (B1207046) pesticides, specific research detailing the isolation and characterization of microorganisms that degrade this compound is not extensively documented in the available literature. bohrium.comnih.gov The general methodology for finding such organisms involves an enrichment culture technique. biorxiv.orgmdpi.com This process typically includes collecting soil or water samples from a pesticide-contaminated site and incubating them in a mineral medium where the target pesticide, in this case this compound, is the sole source of carbon and energy. mdpi.comresearchgate.net This selective pressure encourages the growth of microbes capable of utilizing the compound, which can then be isolated, purified, and identified through molecular and biochemical tests. biorxiv.orgnih.gov Various bacterial and fungal species have been identified that can degrade a wide range of other carbamate pesticides. nih.govfrontiersin.org

The primary and initial step in the microbial degradation of carbamate pesticides is typically the hydrolysis of the carbamate ester linkage. bohrium.comfrontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com Studies on this compound metabolism in mouse liver microsomes, which can be analogous to microbial enzyme systems, show that it is cleaved to phenolic products. nih.gov This process involves a microsomal mono-oxygenation enzyme system. nih.gov

The major metabolite identified from this cleavage is 3,5-di-tert-butylphenol (B75145), which accounted for more than half of the dose in insect metabolism studies. nih.gov This finding strongly suggests that a key step in the biodegradation pathway of this compound is the hydrolytic cleavage of the carbamate bond, separating the carbamic acid moiety from the phenolic ring. This initial breakdown step detoxifies the compound by disrupting the structure responsible for its insecticidal activity as a cholinesterase inhibitor. bohrium.com Subsequent steps in the pathway would likely involve the further degradation of the resulting 3,5-di-tert-butylphenol. unesp.br

Optimization of Microbial Degradation Parameters for this compound

The microbial degradation of carbamate pesticides is a key process in their environmental dissipation. Research into optimizing this process typically focuses on identifying the ideal conditions for microbial activity. The initial step in the bacterial breakdown of carbamates often involves the hydrolysis of the carbamate ester or amide linkage. nih.gov While specific optimization studies for this compound are not extensively detailed, the methodology for other pesticides provides a framework for understanding the key parameters that would be investigated.

The process of optimizing microbial degradation involves manipulating various physical and chemical factors to enhance the efficiency of pesticide-degrading microorganisms. matec-conferences.org Key parameters that are commonly adjusted include pH, temperature, pesticide concentration, inoculum size, and the availability of additional nutrient sources like carbon and nitrogen. researchgate.net For example, studies on other insecticides have shown that neutral pH and temperatures between 30-40°C often favor degradation. matec-conferences.org The concentration of the pesticide itself is a critical factor; while microbes may tolerate high levels, degradation efficiency can decrease as the concentration increases. nih.gov The addition of supplementary carbon and nitrogen sources can also significantly enhance the degradation rate by supporting robust microbial growth. Response Surface Methodology (RSM) is a statistical technique often employed to study the interactions between these different variables and identify the optimal conditions for degradation. researchgate.net

Table 1: Common Parameters Optimized for Microbial Pesticide Degradation

| Parameter | Typical Optimal Range/Condition | Rationale |

|---|---|---|

| pH | Neutral (≈7.0) | Most degrading bacteria thrive in neutral conditions. matec-conferences.org |

| Temperature | Mesophilic (30-40°C) | Optimal temperature for the metabolic and enzymatic activity of many soil microbes. matec-conferences.org |

| Inoculum Size | Varies (e.g., 5-10% v/v) | Ensures a sufficient population of degrading microbes is present to initiate the process effectively. nih.gov |

| Pesticide Concentration | Low to moderate | High concentrations can be toxic to microorganisms, inhibiting their degradation capabilities. nih.gov |

| Nutrient Sources | Addition of Carbon & Nitrogen | Supplements like glucose and yeast extract can stimulate microbial growth and co-metabolism of the pesticide. |

| Aeration/Agitation | Shaking (e.g., 150 rpm) | Increases the availability of oxygen for aerobic degradation processes. |

Ecotoxicological Research on Non-Target Organisms and Ecosystem Components

Effects of this compound on Soil Microbial Communities in Research Models

The impact of a pesticide on soil microbiota depends on several factors, including its concentration, persistence, and the specific soil type. researchgate.netnih.gov Repeated applications can lead to shifts in the microbial community structure, potentially favoring microbes that can degrade the compound or are resistant to its effects. nih.gov Changes in microbial communities are often assessed using techniques like denaturing gradient gel electrophoresis (DGGE), which analyzes genetic material to reveal shifts in bacterial diversity. nih.gov Long-term exposure to certain pesticides can alter microbial functional diversity, affecting processes essential for soil health. nih.gov

| Pencycuron (Fungicide) | Bacterial community structure | High concentrations prevented the microbial community from recovering to its original composition. nih.gov |

Research on this compound Impact on Aquatic Biota in Model Ecosystems

Pesticides like this compound can enter aquatic ecosystems through agricultural runoff, posing a significant threat to non-target aquatic organisms. nih.govresearchgate.net Carbamates are among the classes of pesticides that can contaminate water bodies and harm aquatic life. researchgate.net The toxicity of these compounds can cause a range of direct and indirect effects on fish, invertebrates, and microorganisms that form the basis of the aquatic food web. wur.nl

Direct effects are caused by the physiological action of the pesticide on an organism. wur.nl For carbamates, a primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function, which can lead to neurobehavioral changes, impaired swimming, and mortality. researchgate.netmdpi.com These substances can induce oxidative stress, cause histological damage to vital organs like gills and liver, and negatively impact reproduction and growth. mdpi.comnih.gov Aquatic invertebrates, such as zooplankton and macroinvertebrates, are often more sensitive to insecticides than fish. wur.nl The loss or reduction of these sensitive species can have cascading indirect effects, disrupting the food chain and altering the entire ecosystem structure. wur.nl

Table 3: General Ecotoxicological Impacts of Insecticides on Aquatic Organisms

| Organism Group | Common Effects |

|---|---|

| Fish | Histopathological changes in gills, liver, and kidney; altered metabolism; reproductive issues; neurobehavioral changes. researchgate.netmdpi.com |

| Aquatic Invertebrates (e.g., zooplankton, insects, crustaceans) | High mortality rates (often the most sensitive group); impaired growth and reproduction; behavioral changes. wur.nl |

| Amphibians | Potential for negative effects, as seen with neonicotinoid insecticides. nih.gov |

| Algae/Primary Producers | Can be affected by herbicides, but insecticides can also have indirect effects by eliminating grazing invertebrates. |

Investigations into this compound Effects on Terrestrial Non-Target Invertebrates

While designed to control pests, carbamate insecticides can also harm terrestrial non-target invertebrates, many of which are beneficial. researchgate.net These organisms, including pollinators, predators, and decomposers, play essential roles in maintaining ecosystem health. eurofins.com Regulatory frameworks often require data on the effects of pesticides on non-target arthropods to assess their environmental risk. eurofins.com

Exposure to carbamate insecticides can lead to a range of sublethal and lethal effects on these organisms. researchgate.net Studies have shown that pesticide exposure can result in decreased growth and reproduction, and modified behavior. nih.govbeyondpesticides.org For example, sublethal exposure can impair the foraging behavior of predatory insects or the pollination efficiency of bees. researchgate.net These impacts can reduce the effectiveness of natural pest control and threaten biodiversity. beyondpesticides.org Laboratory and semi-field studies are conducted on representative species such as parasitic wasps (Aphidius rhopalosiphi), predatory mites (Typhlodromus pyri), and ground beetles (Poecilus cupreus) to determine the lethal and sublethal effects of these chemicals. eurofins.com

Table 4: Representative Terrestrial Non-Target Invertebrates in Ecotoxicological Studies

| Functional Group | Representative Species | Role in Ecosystem | Potential Pesticide Impacts |

|---|---|---|---|

| Predators | Predatory Mites (Typhlodromus pyri), Ladybugs (Coccinella septempunctata), Ground Beetles (Poecilus cupreus) | Natural pest control. eurofins.com | Mortality, reduced predation rate, impaired reproduction. nih.gov |

| Parasitoids | Parasitic Wasps (Aphidius rhopalosiphi, Trichogramma cacoeciae) | Natural pest control. eurofins.com | High mortality, reduced parasitism rates. |

| Pollinators | Bees, Hoverflies | Pollination of crops and wild plants. | Impaired foraging, reduced longevity, colony decline. beyondpesticides.org |

| Decomposers | Earthworms, Springtails | Soil formation and nutrient cycling. | Reduced growth and reproduction. beyondpesticides.org |

This compound Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism at a rate greater than that at which the substance is lost. When it comes to pesticides, this can lead to increasing concentrations in organisms and potential magnification up the food chain. mdpi.comnih.gov The potential for a chemical to bioaccumulate is often estimated by its Bioconcentration Factor (BCF), which compares the concentration of the chemical in an organism to the concentration in the surrounding environment.

For this compound, an estimated BCF of 130 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The compound's physicochemical properties influence its behavior and distribution in the environment. With low expected mobility in soil and a tendency to adsorb to suspended solids and sediment in water, this compound is likely to be found in these compartments. nih.gov Its potential for hydrolysis, especially in alkaline conditions, may reduce its persistence in aquatic systems. nih.gov

Table 5: Physicochemical and Environmental Fate Properties of this compound

| Property | Value | Implication |

|---|---|---|

| Vapor Pressure | 1.98 x 10⁻⁶ mm Hg (at 25°C) | Exists in both vapor and particulate phases in the atmosphere. nih.gov |

| Estimated Koc | 980 | Expected to have low mobility in soil and adsorb to sediment in water. nih.gov |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm-m³/mole | Volatilization from moist soil or water is not expected to be a significant process. nih.gov |

| Estimated BCF | 130 | Suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov |

| Hydrolysis Half-Life | 55 days (at pH 7), 5.5 days (at pH 8) | Hydrolysis can be a relevant degradation pathway, especially in alkaline waters. nih.gov |

Advanced Analytical Methodologies for Butacarb Research

Electrochemical and Biosensor Development for Butacarb Research

Electrochemical and biosensor techniques offer sensitive and selective approaches for the detection and quantification of this compound and other carbamate (B1207046) pesticides in research. These modern analytical methods, including amperometry and voltammetry, are increasingly employed due to their potential for rapid analysis and applicability in diverse sample types. mdpi.comnih.gov Biosensors, particularly those based on enzyme inhibition, are recognized as highly effective analytical tools for pesticide detection, providing a "biologically relevant" assessment compared to traditional chromatographic methods. mdpi.com

Voltammetric Methods for Trace Analysis

Voltammetric methods are powerful electroanalytical tools for both qualitative and quantitative examination of electroactive compounds like this compound, enabling fast, real-time measurements. researchgate.net Techniques such as Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), Square-Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV) are commonly employed. researchgate.netzensorrd.com

Differential Pulse Voltammetry (DPV) is particularly effective for trace-level analysis due to its ability to decrease charging current and thin the diffusion layer, thereby enhancing sensitivity. zensorrd.com Differential Pulse Stripping Voltammetry (DPSV) techniques are also popular for determining trace components, offering excellent detection and quantification limits for organic and inorganic species. researchgate.net While often applied to trace metals, the principles of these voltammetric techniques are applicable to other electroactive analytes, including carbamates. nih.govbrainkart.com Voltammetric methods are noted for their selectivity, which is a significant advantage in complex matrices. nih.gov For independent analysis of two components using differential pulse voltammetry, a minimum separation of ±0.04–0.05 V between peak potentials is typically required. brainkart.com

Enzyme-Based Biosensors for this compound Detection in Research Models

Enzyme-based biosensors leverage the inhibitory effect of pesticides, such as this compound, on enzyme activity for detection. mdpi.comresearchgate.netresearchgate.net Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are frequently utilized as biorecognition elements due to their specific interaction with carbamate pesticides. mdpi.comresearchgate.netresearchgate.net The principle relies on the inverse proportionality between the remaining enzyme activity and the concentration of the pesticide in the sample after incubation. researchgate.net

Recent advancements in enzyme-based biosensors for pesticide detection have focused on enhancing sensitivity and selectivity through the incorporation of nanomaterials in the sensor assembly and the use of novel mutant enzymes. mdpi.com For instance, research has explored the use of laccase immobilized on platinum nanoparticles for the detection of carbamate pesticides like methomyl, demonstrating the potential for high sensitivity. mdpi.com Studies on amperometric horseradish peroxidase (HRP) biosensors for carbamate analysis, including carbaryl (B1668338) and methiocarb (B1676386), have shown promising detection limits. For example, detection limits of 2.67 nM for carbaryl and 2.46 nM for methiocarb have been reported when using ferrocene (B1249389) as a mediator dissolved in solution. uwi.edu These biosensors are considered more "biologically relevant" for pesticide assessment compared to standard chromatographic methods. mdpi.com

Table 1: Reported Detection Limits for Carbamates using Enzyme-Based Biosensors

| Carbamate Analyte | Enzyme Used (Example) | Biosensor Type | Detection Limit | Reference |

| Carbaryl | Horseradish Peroxidase | Amperometric | 2.67 nM | uwi.edu |

| Methiocarb | Horseradish Peroxidase | Amperometric | 2.46 nM | uwi.edu |

| Carbofuran (B1668357) | Acetylcholinesterase | Amperometric | 0.1 ppm | researchgate.net |

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

Effective sample preparation is a critical initial step in the analytical workflow for this compound research, especially when dealing with diverse and complex matrices such as environmental, biological, and food samples. The goal is to extract and concentrate the target analyte while minimizing matrix interferences. researchgate.netnih.gov

Traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for aqueous samples. mdpi.comresearchgate.net LLE often employs nonpolar solvents such as n-hexane or ethyl acetate, or water-miscible solvents like dichloromethane (B109758) and acetonitrile, sometimes as mixed solvents to optimize extraction efficiency. researchgate.net SPE, which uses less solvent and often requires a concentration step, is a common alternative. mdpi.com

For solid samples, while Soxhlet extraction has been traditionally used, its disadvantages, such as being solvent- and time-consuming, have led to the adoption of more environmentally friendly and efficient techniques. mdpi.com Modern extraction methodologies include:

Pressurized Liquid Extraction (PLE): Offers advantages of low solvent usage but requires expensive and complex equipment. mdpi.com

Ultrasound-Assisted Extraction (UAE): An inexpensive technique with simple equipment. mdpi.com

Microwave-Assisted Extraction (MAE): Used less frequently due to the need for a purification step before chromatographic analysis. mdpi.com

Supercritical Fluid Extraction (SFE): Also requires a purification step. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME): A solvent-free or minimal-solvent technique. researchgate.netnih.gov

Matrix Solid-Phase Dispersion (MSPD): Suitable for solid and semi-solid samples. researchgate.net

Accelerated Solvent Extraction (ASE): Involves using solvents at elevated temperatures and pressures to enhance extraction efficiency, allowing for thorough penetration of the sample matrix. Key parameters for optimization include temperature (typically 75°C to 125°C), static cycle time, and the number of static cycles. thermofisher.com

Microextraction Techniques: Recent developments include cloud-point extraction, dispersive liquid-liquid microextraction, and ultrasound-assisted surfactant-enhanced emulsification microextraction, offering miniaturized and efficient approaches. nih.gov

The choice of extraction method depends on the polarity of the pesticide and the type of sample matrix. researchgate.net Challenges in extracting pesticides from difficult matrices, such as poor and inconsistent recovery and unacceptable matrix effects, are often addressed by optimizing sample preparation procedures, for example, by combining accelerated solvent extraction with highly selective and sensitive detection techniques like GC-MS/MS and LC-MS/MS. thermofisher.com

Quality Assurance and Method Validation in this compound Research Analytics

Quality assurance (QA) and method validation are paramount in this compound research analytics to ensure the reliability, accuracy, and consistency of generated data. pharmatimesofficial.comparticle.dkamericanpharmaceuticalreview.comresearchgate.net Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, which is critical for informed decision-making in research. pharmatimesofficial.comparticle.dk It helps to identify and correct potential sources of error, such as technical issues with equipment, inconsistencies in sample preparation, or human errors, thereby reducing the likelihood of unreliable data. pharmatimesofficial.com

Key analytical performance characteristics that are validated according to guidelines from bodies such as the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP) include: particle.dkslideshare.net

Accuracy: The closeness of agreement between the test result and the accepted reference value. slideshare.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). slideshare.net

Linearity: The ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of analyte in the sample within a given range. slideshare.net

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. slideshare.net

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. researchgate.netslideshare.net

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.netslideshare.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. slideshare.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. slideshare.net

Validation ensures consistent results across different laboratories or sites and compliance with regulatory standards. particle.dk It forms the foundation of a robust Quality Control (QC) and Quality Assurance system, upholding the standards of the research and enhancing confidence among stakeholders. pharmatimesofficial.com

Emerging Research Directions and Future Perspectives on Butacarb Studies

Butacarb as a Model Compound in Carbamate (B1207046) Research

This compound serves as an important model for studying the metabolic pathways and structure-activity relationships of N-methylcarbamate insecticides. Its distinct 3,5-di-tert-butylphenyl moiety provides a unique steric and electronic profile that influences its interaction with metabolic enzymes and target proteins, such as acetylcholinesterase.

Research on this compound's metabolism in various organisms, including insects and mammals, has provided a foundational understanding of carbamate biotransformation. nih.gov Studies using mouse liver enzymes have shown that this compound is extensively metabolized, with hydrolysis of the carbamate ester bond being a key step. nih.gov This cleavage is not a simple hydrolysis but is mediated by a microsomal mono-oxygenase system that requires NADPH and is inhibited by carbon monoxide. nih.gov This enzymatic process yields the primary metabolite, 3,5-di-tert-butylphenol (B75145), along with at least ten other metabolic products. nih.gov The characterization of these metabolites, as detailed in the table below, offers a template for predicting the metabolic fate of other structurally related carbamates.

Table 1: Identified Metabolites of this compound in Mouse Liver Enzyme Studies

| Metabolite Class | Specific Metabolite Identified/Characterized |

|---|---|

| Primary Phenolic Product | 3,5-di-tert-butylphenol |

| N-hydroxymethyl Analogs | N-hydroxymethyl this compound; N-hydroxymethyl hydroxybutyl analog |

| Hydroxylated Products | Hydroxybutylphenol; Two dihydroxybutylphenols |

| Acidic Metabolites | Two acid metabolites containing a carboxyl & carbamoyl (B1232498) group |

Data sourced from PubChem. nih.gov

The quantitative similarity of metabolic products found in studies with houseflies (Musca domestica), blowflies (Lucilia sericata), and mouse liver enzymes highlights this compound's utility as a consistent model across different species. nih.gov By studying the specific structural features of this compound that lead to this metabolic profile, researchers can extrapolate principles applicable to the broader class of carbamate pesticides, aiding in the design of future compounds with desired efficacy and degradation profiles.

Advanced Computational and In Silico Modeling for this compound Interactions

The future of this compound research is increasingly intertwined with advanced computational and in silico modeling. These methods offer a cost-effective and rapid means to predict the interactions of this compound with biological targets and to understand its environmental behavior, reducing reliance on extensive experimental testing. biotech-asia.org

Molecular Docking and Dynamics: While specific molecular docking studies on this compound are not widely published, the methodology has been successfully applied to other carbamates to elucidate their binding mechanisms with target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Such models can predict the binding affinity and orientation of this compound within the enzyme's active site. For example, simulations can reveal key interactions, such as the carbamate group orienting towards the catalytic site while other parts of the molecule form hydrophobic or alkyl-π interactions with specific amino acid residues like Tryptophan (Trp) and Tyrosine (Tyr). mdpi.com Applying these in silico techniques to this compound could predict its inhibitory potency and selectivity, and molecular dynamics simulations could further clarify the stability of the this compound-enzyme complex over time. mdpi.com

Predictive Modeling in Metabolism: In silico models have become instrumental in predicting drug metabolism and the interactions of xenobiotics with metabolic enzymes like the cytochrome P450 (CYP) superfamily. nih.govnih.gov Given that this compound's metabolism is dependent on microsomal mono-oxygenases (a system largely composed of CYP enzymes), computational approaches can be used to predict which specific CYP isoforms are responsible for its degradation. nih.gov This can help anticipate potential interactions where the presence of other chemicals might inhibit or induce this compound's metabolism, altering its persistence and toxicity.

New Methodologies for Studying Environmental and Biological Fate

Understanding the persistence, mobility, and transformation of this compound in the environment and within organisms is crucial for assessing its impact. Modern analytical chemistry and experimental biology are providing new tools to study its fate with greater precision. Carbamates like this compound are known to be less persistent in the environment compared to organochlorine pesticides, but their potential effects necessitate sensitive monitoring. nih.gov

The ionization potential (pKa) of a compound is a critical parameter for determining its environmental mobility, including its tendency to sorb to soil and sediment. nih.gov Advanced analytical methods are essential for accurately determining these physicochemical properties for this compound and its metabolites. Furthermore, high-throughput sequencing and metabolomics can be applied to study the impact of this compound on soil microbial communities and to identify the specific bacterial or fungal strains capable of its biodegradation. These techniques allow for a comprehensive view of how this compound is processed within a given ecosystem.

In biological systems, new methodologies can trace the absorption, distribution, metabolism, and excretion (ADME) of this compound with high sensitivity. The use of radiolabeled compounds, such as tritium-labeled this compound, in metabolic studies represents a classic but effective approach. nih.gov Modern techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can now identify and quantify a wide array of metabolites from complex biological samples (e.g., liver microsomes, plasma) without the need for labeling, providing a more detailed picture of its biotransformation pathways. nih.gov

Role of this compound in Understanding General Principles of Xenobiotic Interactions

The study of this compound contributes to the broader understanding of how xenobiotics (foreign substances) interact with living organisms. Its metabolism serves as a practical example of the fundamental processes organisms use to detoxify and eliminate foreign chemicals.

The biotransformation of this compound by cytochrome P450 enzymes exemplifies a primary defense mechanism against xenobiotics. nih.govnih.gov These enzymes often introduce or expose functional groups on a lipophilic molecule, making it more water-soluble and easier to excrete—a process known as Phase I metabolism. researchgate.net The subsequent steps, where these modified compounds are conjugated with endogenous molecules (Phase II metabolism), are also a key area of xenobiotic research.

Furthermore, the interaction of xenobiotics with nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) is a critical aspect of cellular defense. researchgate.netnih.gov These receptors act as sensors for foreign chemicals, and upon activation, they trigger the increased expression of genes encoding metabolic enzymes (e.g., CYPs) and transporters. nih.gov While direct studies on this compound and these specific receptors may be limited, its role as a substrate for the enzymes regulated by this system makes it a relevant compound for investigating these gene-environment interactions. Understanding how this compound is processed can provide insights into the capacity and specificity of these general detoxification pathways.

Q & A

Q. What are the standard methodologies for assessing Butacarb’s insecticidal efficacy across insect developmental stages?

To evaluate this compound’s toxicity, researchers should conduct dose-response experiments using larval and adult insects (e.g., houseflies or grasshoppers). Larval stages are typically exposed to 10 ng/insect concentrations, while adults require higher doses due to faster metabolic elimination. Toxicity metrics (e.g., mortality rates, time to death) should be recorded alongside control groups. Statistical analysis (e.g., probit models) is critical to determine LD₅₀ values and compare susceptibility between stages .

Q. How is this compound metabolized in insect models, and what analytical techniques are used to identify metabolites?

this compound metabolism involves oxidative pathways, yielding phenolic derivatives. Researchers should employ solvent-based chromatography (e.g., isobutyl ether systems) to separate metabolites, followed by radiometric or spectrophotometric quantification. Housefly enzyme assays can isolate specific metabolic products, with metabolite percentages calculated from chromatographic peak areas (Tables II-III in foundational studies) .

Q. What experimental protocols ensure reproducibility in this compound toxicity studies?

Q. How can researchers resolve contradictions in this compound toxicity data between larval and adult insect stages?

Contradictions often arise from differential metabolic rates. Advanced studies should compare elimination kinetics using radiolabeled this compound in larval vs. adult insects. Metabolic profiling via high-resolution LC-MS/MS can identify stage-specific detoxification pathways (e.g., esterase activity). Statistical modeling (e.g., ANOVA with post-hoc tests) should assess significance in metabolic efficiency .

Q. What experimental designs are recommended to study the influence of lipophilicity on this compound’s metabolic pathways?

Researchers can synthesize this compound analogs with modified substituents (e.g., altering tert-butyl groups) and measure their partition coefficients (log P). In vitro assays using insect microsomes can correlate lipophilicity with metabolic rates. Comparative chromatography (e.g., reverse-phase HPLC) and molecular docking simulations may reveal structure-activity relationships .

Q. How should researchers address variability in metabolite recovery rates across insect species?

Variability (e.g., 10% phenol recovery in houseflies vs. grasshoppers) necessitates species-specific enzyme characterization. Protocols should include:

- Enzyme kinetic assays (Vₘₐₓ, Kₘ) for cytochrome P450 isoforms.

- RNAi knockdowns to identify key metabolic genes.

- Cross-species comparisons using phylogenetic analysis to trace evolutionary adaptations .

Q. What frameworks guide hypothesis formulation for novel this compound research gaps?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define questions. For example:

- Novelty: "How does this compound’s tertiary-butyl group influence its binding to insect acetylcholinesterase compared to other carbamates?"

- Feasibility: Pilot studies with computational modeling (e.g., molecular dynamics) can pre-screen hypotheses before wet-lab validation .

Methodological and Ethical Considerations

Q. How can researchers ensure data reliability when publishing this compound studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Q. What strategies mitigate bias when interpreting conflicting this compound data?

Adopt iterative analysis:

Q. How should researchers structure a manuscript to highlight this compound’s toxicological significance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.